molecular formula C14H24O B14894706 Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cat. No.: B14894706
M. Wt: 208.34 g/mol
InChI Key: LOISEMMPBFMDIY-OZBJUOBKSA-N
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Description

(1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, including cyclopropanation and subsequent functional group modifications. One common method involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction conditions often require precise control of temperature and pressure to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

(1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of bicyclic structures on biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R,3R,5S)-alpha-Cyclopropyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

cyclopropyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C14H24O/c1-8-11(13(15)9-4-5-9)6-10-7-12(8)14(10,2)3/h8-13,15H,4-7H2,1-3H3/t8-,10+,11+,12+,13?/m0/s1

InChI Key

LOISEMMPBFMDIY-OZBJUOBKSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CC3)O

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(C3CC3)O

Origin of Product

United States

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